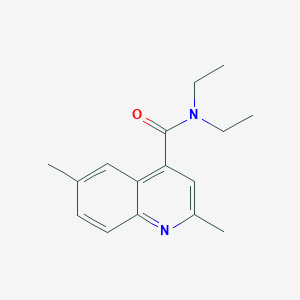
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It is a potent and selective inhibitor of all three isoforms of Akt, which are involved in cell survival, growth, and proliferation. AZD5363 has shown potential as a therapeutic agent in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's disease.
Mechanism of Action
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide inhibits the Akt pathway by binding to the ATP-binding site of all three isoforms of Akt. This prevents the activation of downstream signaling pathways that are involved in cell survival, growth, and proliferation. By blocking the Akt pathway, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been shown to have potential in other diseases such as diabetes and Alzheimer's disease. In diabetes, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve glucose metabolism by activating the glucose transporter GLUT4. In Alzheimer's disease, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its specificity for the Akt pathway, which makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the investigation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide in other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and its potential side effects in humans.
Synthesis Methods
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 3-methoxy-2,4-dimethylphenylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. This intermediate is then reacted with various reagents to produce the final product, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been described in several publications and patents.
Scientific Research Applications
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking the Akt pathway. N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-5-10-15(12(2)16(11)22-3)18-17(19)13-6-8-14(9-7-13)23(4,20)21/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQMGPXLSQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)



![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)